molecular formula C5H9N3O2 B013531 Cyclocreatine CAS No. 35404-50-3

Cyclocreatine

Cat. No. B013531
CAS RN: 35404-50-3
M. Wt: 143.14 g/mol
InChI Key: AMHZIUVRYRVYBA-UHFFFAOYSA-N
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Description

Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine, CyCre) is a structural and functional analogue of creatine, which has attracted scientific interest due to its potential anticancer and neuroprotective properties. Its unique structure allows it to act as a ligand in biomimetic compounds, contributing to its biological relevance. The molecule's ability to crystallize as a zwitterion adds to its stability and facilitates various spectroscopic studies, including Infrared and Raman spectra, to understand its chemical behavior and properties better (Pis-Diez et al., 2010).

Synthesis Analysis

Cyclocreatine's synthesis involves its precursor components, chloroacetic acid and ethylene diamine, suggesting a straightforward synthetic route. The phosphorylation of CyCre with POCl3 yields phosphocyclocreatine (PCCr), indicating a critical step towards understanding its functionality and potential applications in medical and biochemical fields (Smith et al., 2011).

Molecular Structure Analysis

The molecular structure of cyclocreatine is determined by X-ray diffraction methods, revealing its crystallization in the monoclinic system as a zwitterion. This structural confirmation supports the stability of cyclocreatine through a network of N–H⋯O bonds, which are essential for its interaction with biological molecules and potential therapeutic uses (Pis-Diez et al., 2010).

Chemical Reactions and Properties

Cyclocreatine's interaction with cell membranes, specifically through electron paramagnetic resonance (EPR) spectroscopy, offers insights into its behavior within biological systems. These interactions suggest cyclocreatine's capability to modify the mobility of lipid headgroups in a concentration-dependent manner, which could influence its pharmacokinetic properties and its effectiveness as a therapeutic agent (Smith et al., 2011).

Physical Properties Analysis

The spectroscopic studies of cyclocreatine, including infrared, Raman, and electronic spectra, indicate its stability and reactivity across different pH values. These properties are crucial for understanding how cyclocreatine interacts with biological systems and its solubility and stability in physiological conditions (Pis-Diez et al., 2010).

Chemical Properties Analysis

The chemical behavior of cyclocreatine, especially its transport and cytotoxicity in various cell lines, underscores its potential as a therapeutic agent. The molecule's ability to inhibit cell growth without affecting membrane integrity or nucleoside triphosphate content highlights its specificity and potential for targeted therapy applications (Schiffenbauer et al., 1996).

Scientific Research Applications

  • Neurological Applications:

    • Cyclocreatine shows promise in treating cognitive deficits, autistic-like behaviors, and seizures in a mouse model of Creatine Transporter Deficiency (Cacciante et al., 2020).
    • It may improve cognition in mice with creatine transporter deficiency, suggesting its potential as a therapy for this condition (Kurosawa et al., 2012).
    • Cyclocreatine is considered a candidate drug for treating cerebral creatine deficiency syndromes caused by creatine transporter deficiency (Uemura et al., 2020).
  • Oncology Applications:

    • It inhibits the stimulated motility of tumor cells possessing creatine kinase, reducing chemotactic response and in vitro invasion, suggesting its role in cancer treatment (Mulvaney et al., 1998).
    • Cyclocreatine inhibits tumor cell proliferation in vitro and in vivo, leading to cellular swelling in C6 glioma multicellular spheroids (Schiffenbauer et al., 1995).
    • It is cytotoxic to a broad spectrum of solid tumors, and its analogs show antitumor activity, making the creatine kinase system a promising target for anticancer chemotherapy drug design (Bergnes et al., 1996).
  • Cardiology Applications:

    • Cyclocreatine phosphate is a potent cardioprotective drug with potential applications in heart transplantation surgery, creatine transporter deficiency, and drug development (Abo-Elmagd et al., 2021).
    • It reduces myocardial cell injury, exerts anti-inflammatory and anti-apoptotic activities, and restores contractile function during early reperfusion in animal models of acute myocardial infarction, global cardiac arrest, cardiopulmonary bypass, and heart transplantation (Elgebaly et al., 2019).

properties

IUPAC Name

2-(2-amino-4,5-dihydroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-5-7-1-2-8(5)3-4(9)10/h1-3H2,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZIUVRYRVYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188889
Record name Cyclocreatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclocreatine

CAS RN

35404-50-3
Record name Cyclocreatine
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Record name cyclocreatine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707961
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Record name Cyclocreatine
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Record name 2-Imino-1-imidazolidineacetic acid
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Record name CYCLOCREATINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
RT Matthews, RJ Ferrante, P Klivenyi, L Yang… - Experimental …, 1999 - Elsevier
… Oral supplementation with creatine or cyclocreatine, which … either creatine or cyclocreatine produced significant protection … Creatine and cyclocreatine had no effects on the conversion …
EE Miller, AE Evans, M Cohn - Proceedings of the National …, 1993 - National Acad Sciences
… for the CK reaction with cyclocreatine as substrate relative to … -6-fold better than cyclocreatine with rabbit skeletal muscle CK (… Our interest in investigating the effect of cyclocreatine on …
Number of citations: 93 www.pnas.org
SA Elgebaly, R Poston, R Todd, T Helmy… - Expert review of …, 2019 - Taylor & Francis
Introduction: A critical mechanism of how hypoxia/ischemia causes irreversible myocardial injury is through the exhaustion of adenosine triphosphate (ATP). Cyclocreatine (CCr) and its …
KJ Martin, ER Winslow, R Kaddurah-Daouk - Cancer research, 1994 - AACR
Cyclocreatine (CCr), a substrate analogue of creatine kinase (CK), exhibits antitumor activity in vitro and in vivo. To address its mechanism of action, we have examined its effects on …
Number of citations: 33 aacrjournals.org
RT Matthews, L Yang, BG Jenkins… - Journal of …, 1998 - Soc Neuroscience
… We found that oral supplementation with either creatine or cyclocreatine … not cyclocreatine supplementation significantly protected against 3-NP neurotoxicity. Creatine and cyclocreatine …
Number of citations: 492 0-www-jneurosci-org.brum.beds.ac.uk
PT Mulvaney, ML Stracke, SW Nam… - … journal of cancer, 1998 - Wiley Online Library
… in the presence of 10 mM cyclocreatine (p F 0.0001 for n … This inhibitory effect of cyclocreatine can be partially reversed … as attractant demonstrated that cyclocreatine inhibited the …
Y Kurosawa, TJ DeGrauw, DM Lindquist… - The Journal of …, 2012 - Am Soc Clin Investig
… We successfully treated the Slc6a8 –/y mice with the creatine analog cyclocreatine. Brain cyclocreatine and cyclocreatine phosphate were detected after 9 weeks of cyclocreatine …
Number of citations: 98 www.jci.org
BA Teicher, K Menon, D Northey, J Liu… - Cancer chemotherapy …, 1995 - Springer
… In vivo cyclocreatine (0.5 or 1 g/kg) was more effective if given iv rather than ip The longest … produced by extended regimens of cyclocreatine. Cyclocreatine was an effective addition to …
SL Houser, AF Elkerm, Z Wei, K Doyle, D Houser… - Journal of molecular and …, 1995 - Elsevier
… that the administration of cyclocreatine prior to global ischemia … ) were injected intravenously with saline or cyclocreatine (600, :~… Cyclocreatine consistently produced significantly better …
R Patel, CA Ford, L Rodgers, LK Rushworth, J Fleming… - Cancer Research, 2022 - AACR
… cyclocreatine is reported to be mediated by SLC6A8 (27), it remains to be investigated whether cyclocreatine … We tested the effect of cyclocreatine (varying concentrations up to 1%) on …
Number of citations: 9 aacrjournals.org

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